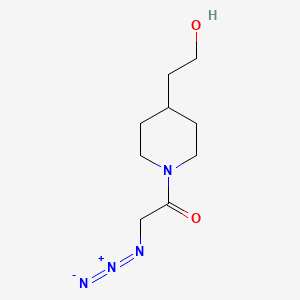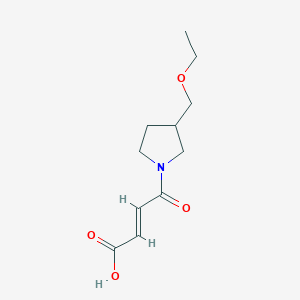
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole
Übersicht
Beschreibung
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole (1-2-AETP) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile molecule with a unique structure, which makes it a valuable tool for researchers. 1-2-AETP has been used in various scientific studies and experiments, including those related to drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been used in various scientific studies and experiments, including those related to drug development, biochemistry, and physiology. It has been used to study the effects of drug molecules on various biological processes, such as enzyme activity, gene expression, and cell proliferation. 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has also been used in the development of new drugs and drug delivery systems. In addition, it has been used to study the effects of various environmental factors, such as light and temperature, on biochemical and physiological processes.
Wirkmechanismus
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has been shown to inhibit the activity of several cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP3A4. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and UDP-glucuronosyl transferase. The mechanism of action of 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is not yet fully understood, but it is thought to involve the inhibition of the activity of these enzymes.
Biochemical and Physiological Effects
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as CYP2C9, CYP2C19, and CYP3A4. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and UDP-glucuronosyl transferase. 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has also been shown to have anti-inflammatory and antithrombotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is a versatile molecule that has many advantages for use in laboratory experiments. It is a potent inhibitor of cytochrome P450 enzymes, which makes it useful for studying the effects of drugs on various biochemical and physiological processes. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is relatively easy to synthesize and is available from a variety of sources. However, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has some limitations for use in laboratory experiments. For example, it is not as stable as some other compounds, which can make it difficult to store and use in experiments. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole can be toxic in high concentrations, so it must be handled with care.
Zukünftige Richtungen
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has a wide range of potential applications in the scientific research field. Future research could focus on the development of new drugs and drug delivery systems based on 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole. In addition, further research could explore the effects of 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole on various biochemical and physiological processes, such as enzyme activity, gene expression, and cell proliferation. Finally, research could be conducted to
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-4-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c10-13-11-3-4-14-7-8(6-12-14)9-2-1-5-15-9/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPIRJAERFTFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















